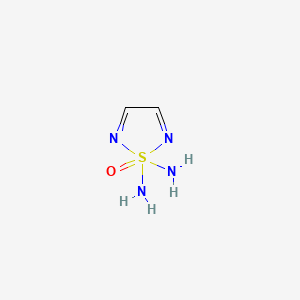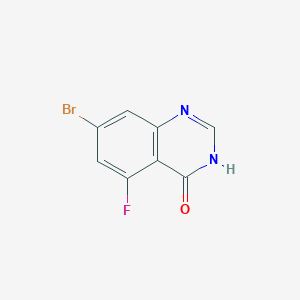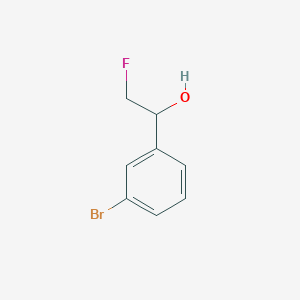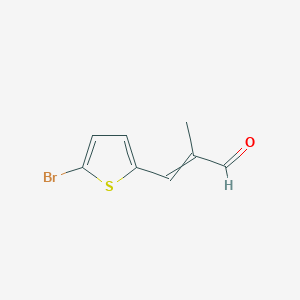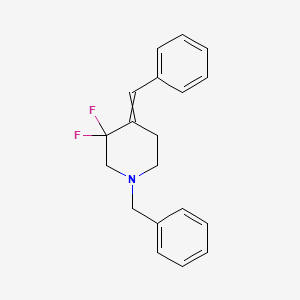
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine is an organic compound with the molecular formula C19H19F2N It is a derivative of piperidine, featuring a benzyl group and two fluorine atoms attached to the piperidine ring
Méthodes De Préparation
The synthesis of 1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the benzyl and phenylmethylidene groups to the piperidine ring . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Analyse Des Réactions Chimiques
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylmethylidene groups, using reagents such as sodium hydroxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine can be compared with other similar compounds, such as:
1-Benzyl-3,3-difluoro-4-phenylpiperidin-4-ol: This compound has a hydroxyl group instead of the phenylmethylidene group, leading to different chemical and biological properties.
1-Benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine: This compound features a fluorine atom on the benzylidene group, which can influence its reactivity and interactions.
Propriétés
Formule moléculaire |
C19H19F2N |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-benzyl-4-benzylidene-3,3-difluoropiperidine |
InChI |
InChI=1S/C19H19F2N/c20-19(21)15-22(14-17-9-5-2-6-10-17)12-11-18(19)13-16-7-3-1-4-8-16/h1-10,13H,11-12,14-15H2 |
Clé InChI |
QQEHEYSGDFOQOY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1=CC2=CC=CC=C2)(F)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


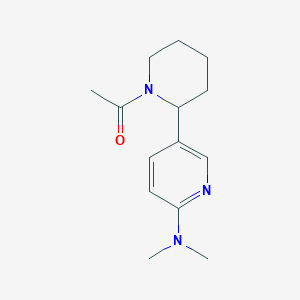
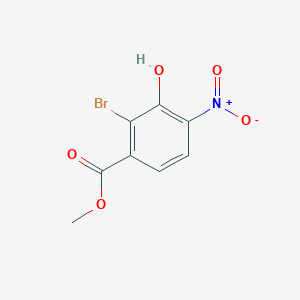
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
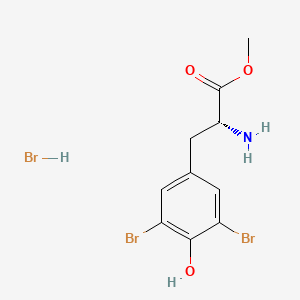


![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
